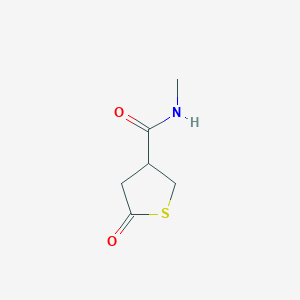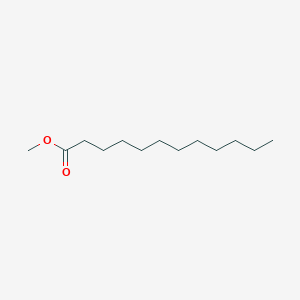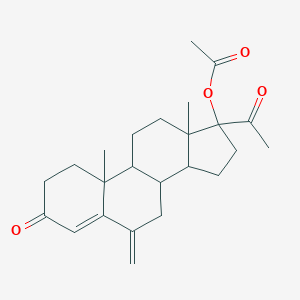
6-Methylene Progesterone Acetate
描述
6-Methylene Progesterone Acetate: is a synthetic steroidal compound with the molecular formula C24H32O4 . It is a derivative of progesterone, characterized by the presence of a methylene group at the 6th position and an acetate group at the 17th position. This compound is known for its progestogenic activity and is used in various scientific and medical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene Progesterone Acetate involves multiple steps, starting from 16,17α-epoxyprogesterone. The key steps include:
Addition of Hydrogen Bromide: The epoxy group reacts with hydrogen bromide.
Catalytic Hydrogenation: Removal of the bromine atom at the 16th position.
Acetylation: Introduction of acetyl groups at the 3rd and 17th positions.
Hydrolysis: Removal of the acetyl group at the 3rd position.
Etherification and Formylation: Introduction of an ethoxy group at the 3rd position and a formyl group at the 6th position.
Reduction and Hydrolysis: Final reduction and hydrolysis steps to form the methylene group at the 6th position.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of batch reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 20th positions.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The acetate group at the 17th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride, acetyl chloride.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various esters and ethers
科学研究应用
Chemistry: 6-Methylene Progesterone Acetate is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of progestogens on cellular processes. It serves as a model compound to understand the interaction of steroids with cellular receptors.
Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy, contraceptives, and treatment of certain cancers.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 6-Methylene Progesterone Acetate involves its interaction with progesterone receptors. Upon binding to these receptors, it modulates the expression of target genes involved in reproductive and metabolic processes. The compound inhibits follicular development and prevents ovulation, making it effective as a contraceptive. Additionally, it influences the endometrial lining, making it suitable for hormone replacement therapy .
相似化合物的比较
- Medroxyprogesterone Acetate
- Megestrol Acetate
- Hydroxyprogesterone Caproate
Comparison:
- Medroxyprogesterone Acetate: Similar in structure but differs in the position of the methylene group. It is widely used in contraceptives and hormone therapy.
- Megestrol Acetate: Known for its appetite-stimulating properties, used in cancer treatment.
- Hydroxyprogesterone Caproate: Used to prevent preterm birth, differs in the ester group attached to the 17th position.
Uniqueness: 6-Methylene Progesterone Acetate is unique due to the presence of the methylene group at the 6th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other progestogens and influences its reactivity and interaction with biological targets .
属性
IUPAC Name |
(17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZXIYKJHQMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954352 | |
| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32634-95-0 | |
| Record name | NSC58799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 6-methylene progesterone acetate?
A1: Understanding the crystal structure of a compound provides valuable information about its three-dimensional shape and conformation. This information is crucial for understanding how the compound might interact with other molecules, including biological targets. In the case of this compound, knowing its precise structure [] can contribute to research on its structure-activity relationship (SAR), potentially leading to the development of new drugs or understanding its biological function.
Q2: What are the key structural features of this compound revealed by X-ray crystallography?
A2: X-ray analysis revealed that this compound crystallizes in the monoclinic crystallographic system, specifically in the space group P2(1) []. The study provides detailed information about the unit cell parameters, including lengths (a, b, c) and angles (α, β, γ), which define the shape and size of the repeating unit in the crystal lattice []. This detailed structural information can be further utilized in computational chemistry and modeling studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



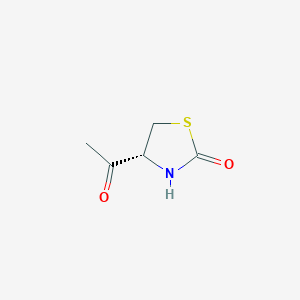
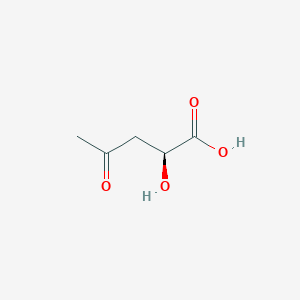
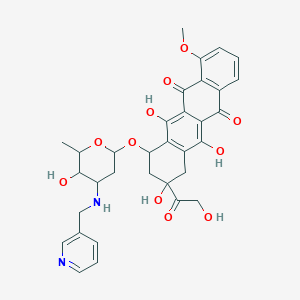
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III](/img/structure/B129951.png)

![(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one](/img/structure/B129962.png)
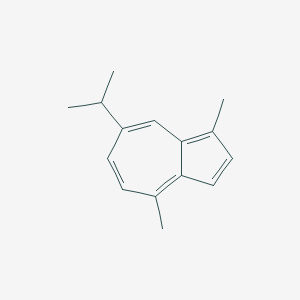
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

